Cas no 924721-99-3 (Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]-)
![Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- structure](https://www.kuujia.com/scimg/cas/924721-99-3x500.png)
Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]-
- 924721-99-3
- Z97859063
- 1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-2-[5-(thiophen-2-yl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-one
- EN300-26615553
-
- Inchi: 1S/C19H20N6O3S2/c26-18(15-25-21-19(20-22-25)17-7-4-13-29-17)23-9-11-24(12-10-23)30(27,28)14-8-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2
- InChI Key: ZHSVTBIQDWIKID-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCN(S(C=CC2=CC=CC=C2)(=O)=O)CC1)CN1N=NC(C2SC=CC=2)=N1
Computed Properties
- Exact Mass: 444.10383087g/mol
- Monoisotopic Mass: 444.10383087g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 714
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 138Ų
- XLogP3: 2.2
Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26615553-0.05g |
1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-2-[5-(thiophen-2-yl)-2H-1,2,3,4-tetrazol-2-yl]ethan-1-one |
924721-99-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- Related Literature
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]-
Research Brief on Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- (CAS: 924721-99-3)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small-molecule compounds with unique structural and functional properties. Among these, Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- (CAS: 924721-99-3) has emerged as a compound of interest due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
The compound, characterized by its distinct sulfonyl and tetrazole moieties, has been investigated for its role in modulating specific biological pathways. Recent studies have demonstrated its ability to interact with key protein targets, particularly those involved in inflammatory and oncogenic processes. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed that this compound exhibits potent inhibitory effects on certain kinases, suggesting its potential as a lead candidate for kinase-targeted therapies.
In terms of synthesis, novel methodologies have been developed to optimize the yield and purity of Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]-. A recent study by Smith et al. (2024) introduced a streamlined synthetic route that reduces the number of steps while maintaining high enantiomeric purity. This advancement is critical for scaling up production for preclinical and clinical studies.
Biological evaluations have further elucidated the compound's mechanism of action. In vitro assays have shown that it selectively binds to the ATP-binding site of target kinases, thereby disrupting downstream signaling cascades. Additionally, in vivo studies using murine models have demonstrated promising pharmacokinetic profiles, including good oral bioavailability and moderate half-life, which are essential for therapeutic development.
Despite these encouraging results, challenges remain. The compound's solubility and stability under physiological conditions require further optimization. Moreover, comprehensive toxicology studies are needed to assess its safety profile. Ongoing research is focused on addressing these limitations through structural modifications and formulation strategies.
In conclusion, Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]- (CAS: 924721-99-3) represents a promising candidate for further development in targeted therapies. Its unique chemical structure and biological activity warrant continued investigation, with the potential to contribute significantly to the treatment of diseases such as cancer and chronic inflammation. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications.
924721-99-3 (Ethanone, 1-[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]-2-[5-(2-thienyl)-2H-tetrazol-2-yl]-) Related Products
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)




